(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride is a sulfonyl fluoride compound characterized by its unique structure and reactivity. This compound belongs to the class of sulfonyl fluorides, which are known for their utility in organic synthesis and biological applications. The presence of the imidazole ring enhances its reactivity, making it a valuable intermediate in various chemical reactions.
This compound can be synthesized through various chemical methods, primarily involving the reaction of an imidazole derivative with methanesulfonyl chloride. The synthesis routes are well-documented in chemical literature, highlighting its significance in organic chemistry.
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride is classified as a sulfonamide and a sulfonyl fluoride. These classifications denote its functional groups, which play critical roles in its chemical behavior and applications.
The synthesis of (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride typically involves the following steps:
The reaction can be summarized as follows:
Purification methods such as recrystallization or chromatography are typically employed to isolate the final product in high purity.
The molecular structure of (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride can be represented by its molecular formula . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C6H8F N2 O2 S |
| Molecular Weight | 194.20 g/mol |
| IUPAC Name | (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride |
| InChI | InChI=1S/C6H8FN2O2S/c1-3-7(2)4(8)5(9)10/h3,5H,2,4H2,1H3 |
| Canonical SMILES | CCN1C=CN=C1CS(=O)(=O)F |
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride undergoes several notable reactions:
The reactivity of this compound makes it suitable for various synthetic pathways, including:
where represents a nucleophile.
The mechanism of action for (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride primarily involves its interaction with biological targets.
The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction disrupts essential biochemical pathways, making it a useful tool in biochemical research.
Studies have shown that compounds containing sulfonyl fluoride groups exhibit significant inhibitory effects on various enzymes, highlighting their potential as pharmacological agents.
The physical properties of (1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride include:
Chemical properties include:
(1-Ethyl-1H-imidazol-5-yl)methanesulfonyl fluoride finds applications across various fields:
Traditional synthesis of sulfonyl fluorides relies on nucleophilic fluorination reactions using potassium fluoride (KF) or sulfur tetrafluoride (SF₄). The sulfur(VI) fluoride exchange (SuFEx) chemistry enables efficient conversion of sulfonyl chlorides to fluorides under mild conditions using fluorinating agents like KF in polar aprotic solvents [4]. For imidazole-functionalized derivatives, this approach necessitates pre-functionalized imidazole precursors. The in situ generation of sulfonyl fluorides from thiols via oxidative fluorination (using Selectfluor® or N-fluorobenzenesulfonimide) presents an alternative route, though functional group tolerance remains challenging with electron-rich heterocycles like imidazoles [4].
A significant limitation involves the instability of sulfonyl chloride intermediates during purification, often leading to decomposition. Patent literature describes stabilized sulfonyl fluoride building blocks containing protected imidazole motifs, where fluorination precedes heterocycle deprotection [6]. These multi-step sequences typically yield 45–65% overall, constrained by moderate regioselectivity in imidazole substitution and side reactions during halogen exchange.
Recent advances leverage dipolar cycloadditions and acid-mediated transannulations for regioselective imidazole construction. A breakthrough method involves acid-catalyzed denitrogenative transformation of 5-amino-1,2,3-triazole acetals (e.g., 3a). Under concentrated HCl in refluxing ethanol (90°C), these precursors undergo:
Table 1: Acid-Mediated Synthesis of Imidazole Intermediates
| Precursor | Conditions | Product | Yield (%) |
|---|---|---|---|
| 5-Amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole (3a) | Conc. HCl, 90°C, 3h | (1H-Imidazol-2-yl)(phenyl)methanol (4a) | 89 |
| 4-(Pyridin-2-yl)-substituted triazole (3k) | Conc. HCl, EtOH, reflux | 3-(1H-Imidazol-2-yl)-[1,2,3]triazolo[1,5-a]pyridine (5a) | 78 |
Steric and electronic effects of C4-aryl substituents minimally impact yield (70–92%), enabling diverse heterocycle fusion, including benzothiadiazole (BTD)-luminophores (4u, 4v) [3]. Exceptions arise with pyridine-containing substrates (e.g., 3k), where diazo stabilization favors triazolopyridine formation over carbene insertion [3].
Acid catalysis critically enhances reaction kinetics and regioselectivity. HCl (0.5 mL conc.) in refluxing alcohols protonates triazole acetals, accelerating N–N bond cleavage and carbene generation. This suppresses oligomerization byproducts and achieves near-quantitative conversion in optimized cases [3].
Transition-metal catalysts enable complementary pathways:
Table 2: Catalytic Systems for Imidazole Synthesis
| Catalyst | Substrate | Key Intermediate | Product Yield (%) |
|---|---|---|---|
| HCl (0.5 mL conc.) | 5-Amino-1,2,3-triazole acetal (3a-n) | Carbene | 70–92 |
| Rh₂(OAc)₄ | 1-Sulfonyl-1,2,3-triazole (32) + 1,2,4-oxadiazole (34) | Rh-carbenoid | 70–95 |
| CuI/NaAsc | Alkyne + Azide | 1,4-Disubstituted triazole | 28–92 |
Mechanistically, Rh catalysis proceeds via metallocarbene formation, nucleophilic attack by oxadiazole, and CO₂ elimination to form tri-imine intermediates. Subsequent 5-exo-trig cyclization furnishes imidazoles [7].
Solvent polarity dictates carbene stability and insertion efficiency. Primary alcohols (MeOH, EtOH, n-BuOH) facilitate O–H insertion, yielding 2-alkoxyimidazoles (4a–z) in >85% yield. Ethanol optimally balances nucleophilicity and boiling point (90°C), minimizing diazotization side products [3]. Tertiary alcohols (e.g., t-BuOH) exhibit steric hindrance, reducing yields to 60–65%.
Temperature controls reaction pathway bifurcation:
Table 3: Solvent/Temperature Optimization
| Solvent | Boiling Point (°C) | Reaction Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Methanol | 65 | 65 | 85 | Methyl ethers (5–8%) |
| Ethanol | 78 | 78 | 89 | Negligible |
| i-Propanol | 82 | 82 | 80 | Acetone (traces) |
| t-Butanol | 82 | 82 | 60 | Isobutylene (15%) |
| n-Butanol | 118 | 90 | 87 | None |
Microwave irradiation accelerates reactions 3-fold (e.g., α-azidoenones + nitriles → imidazoles in 30 min vs. 6h thermally) but offers no yield advantage for sulfonyl fluoride precursors [7]. Non-polar solvents (toluene, DCE) are unsuitable due to poor imidazole solubility and carbene dimerization.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3